molecular formula C6H9ClN2O2 B6220350 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2758001-02-2

1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B6220350
CAS No.: 2758001-02-2
M. Wt: 176.6
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Description

1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of cost-effective and scalable processes. For example, the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 has been reported . These methods offer simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .

Scientific Research Applications

1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-4-carboxylic acid: Similar in structure but lacks the methyl groups at positions 1 and 5.

    1,3-dimethyl-1H-imidazole-4-carboxylic acid: Similar but with methyl groups at different positions.

Uniqueness

1,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 5 can enhance its stability and modify its interaction with molecular targets .

Properties

CAS No.

2758001-02-2

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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